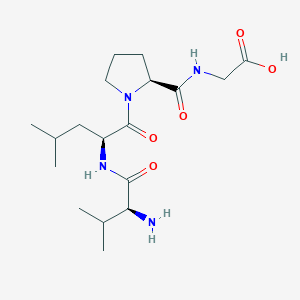

L-Valyl-L-leucyl-L-prolylglycine

Description

L-Valyl-L-leucyl-L-prolylglycine is a tetrapeptide comprising the amino acids valine (Val), leucine (Leu), proline (Pro), and glycine (Gly). Tetrapeptides with these residues often exhibit unique physicochemical properties due to the hydrophobic nature of Val and Leu, the conformational rigidity of Pro, and the flexibility of Gly.

Properties

CAS No. |

61434-54-6 |

|---|---|

Molecular Formula |

C18H32N4O5 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(26)15(19)11(3)4)18(27)22-7-5-6-13(22)16(25)20-9-14(23)24/h10-13,15H,5-9,19H2,1-4H3,(H,20,25)(H,21,26)(H,23,24)/t12-,13-,15-/m0/s1 |

InChI Key |

FNDHJDJQPSXLCH-YDHLFZDLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

Solid-phase synthesis remains the gold standard for tetrapeptide production due to its scalability and automation potential. For L-Valyl-L-leucyl-L-prolylglycine, Wang resin (hydroxymethylphenoxy-linked polystyrene) or Rink amide resin is preferred to anchor the C-terminal glycine residue. The resin swelling process involves pretreatment with N,N-dimethylformamide (DMF; 10 mL/g resin) for 15 minutes to enhance solvent accessibility. Glycine’s carboxyl group is activated using O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA), achieving covalent attachment via ester bond formation.

Sequential Deprotection and Coupling Cycles

The synthesis proceeds via iterative Fmoc deprotection and amino acid coupling:

- Fmoc Removal : Treatment with 20% piperidine in DMF (2 × 5 min) cleaves the fluorenylmethyloxycarbonyl (Fmoc) group from glycine, exposing the α-amino group.

- Proline Coupling : L-Proline (Fmoc-Pro-OH) is coupled using HBTU/DIPEA (4:1 molar ratio) in DMF. Proline’s secondary amine necessitates extended coupling times (60–90 min) compared to primary amines. Kaiser testing (ninhydrin assay) confirms complete coupling before proceeding.

- Leucine and Valine Incorporation : Fmoc-Leu-OH and Fmoc-Val-OH are sequentially added under identical conditions. Steric hindrance from valine’s isopropyl group mandates rigorous mixing and excess reagents (3 eq amino acid, 2.7 eq HBTU).

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin undergoes cleavage with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 3 hours. This simultaneously liberates the peptide from the resin and removes tert-butyl (t-Bu) protections from proline’s pyrrolidine ring. Cold diethyl ether precipitates the crude product, which is centrifuged and lyophilized.

Solution-Phase Synthesis Alternatives

Fragment Condensation Approach

For laboratories lacking SPPS infrastructure, solution-phase synthesis offers a viable alternative. This method involves synthesizing dipeptide fragments (e.g., L-Valyl-L-leucine and L-prolylglycine) followed by convergent coupling:

Challenges in Solution-Phase Synthesis

- Racemization Risk : Proline’s tertiary amide bond minimizes epimerization, but valine and leucine couplings require strict temperature control (<0°C).

- Purification Complexity : Intermediate dipeptides necessitate silica gel chromatography (eluent: chloroform/methanol/acetic acid 90:8:2), increasing process time.

Critical Analytical Validation

Purity Assessment via Reverse-Phase HPLC

Crude this compound is purified using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5% to 60% acetonitrile over 30 min). The tetrapeptide elutes at ~18.2 min (λ = 220 nm). Table 1 summarizes optimized HPLC parameters.

Table 1: HPLC Purification Parameters

| Column | Flow Rate | Gradient Time | Retention Time | Purity (%) |

|---|---|---|---|---|

| C18 (5 μm) | 1 mL/min | 30 min | 18.2 min | ≥98.5 |

Structural Confirmation

- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 385.2 (calculated: 384.5 g/mol).

- NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) confirms stereochemistry:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

Substitution: Substitution reactions may involve the replacement of specific amino acids or functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield reduced peptides with free thiol groups.

Scientific Research Applications

L-Valyl-L-leucyl-L-prolylglycine has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a peptide drug or a component of drug delivery systems.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and molecular features of L-Valyl-L-leucyl-L-prolylglycine and related peptides:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Sequence | Key Features |

|---|---|---|---|---|---|

| This compound (hypothetical) | Not Provided | C₁₉H₃₃N₅O₆ (inferred) | ~399.44 | Val-Leu-Pro-Gly | Hydrophobic Val/Leu, Pro-induced rigidity, Gly flexibility. |

| Glycine, L-alanyl-L-prolylglycyl-L-valyl | 89526-97-6 | C₁₇H₂₉N₅O₆ | 399.442 | Ala-Pro-Gly-Val-Gly | Pentapeptide with Ala; enhanced solubility due to terminal Gly. |

| L-Valine, glycyl-L-valyl-L-prolylglycyl- | 783335-79-5 | C₁₉H₃₃N₅O₆ | 399.44 | Gly-Val-Pro-Gly | N-terminal Gly; similar MW to hypothetical compound. |

| L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-… | 160916-41-6 | C₄₅H₇₂N₁₀O₁₁ | 937.12 | Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu | Extended chain with charged Lys; potential membrane interaction. |

| Glycine, L-valylglycyl-L-leucyl-L-lysyl-… | 654652-90-1 | Not Provided | ~900 (estimated) | Val-Gly-Leu-Lys-Lys-Ser-Phe-Tyr | Lys-rich sequence; hydrophilic and positively charged. |

Key Observations:

- Chain Length and Flexibility : Shorter peptides (e.g., tetrapeptides) like this compound exhibit greater conformational flexibility compared to longer chains (e.g., the 10-residue peptide in ).

- Functional Groups : The inclusion of charged residues (e.g., Lys in ) or polar groups (e.g., Ser in ) alters solubility and biological interactions.

Stability and Pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing L-Valyl-L-leucyl-L-prolylglycine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Critical parameters include:

- Coupling efficiency : Use of activating agents (e.g., HBTU, HATU) and bases (e.g., DIPEA) to minimize racemization .

- Resin selection : Wang or Rink amide resins for C-terminal amide or acid formation, respectively.

- Cleavage conditions : TFA cocktails with scavengers (e.g., TIPS, water) to preserve side-chain integrity .

Q. How should researchers design experiments to characterize the structural stability of this compound under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the peptide in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation kinetics using HPLC at timed intervals .

- Secondary structure analysis : Circular dichroism (CD) spectroscopy to detect α-helix or β-sheet formation, which may influence bioavailability .

- Protease resistance : Expose the peptide to trypsin or pepsin and quantify residual intact peptide via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines or animal models?

- Methodological Answer :

- Dose-response standardization : Use a unified protocol (e.g., EC50 calculations) across models to ensure comparability. Include positive controls (e.g., known agonists) and vehicle controls .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathway-specific variations (e.g., MAPK vs. PI3K activation) .

- Species-specific factors : Test peptide stability in serum from different models (e.g., murine vs. human) to account for enzymatic degradation differences .

Q. How can researchers optimize the synthesis protocol for this compound to address low yields or side-product formation?

- Methodological Answer :

- Stepwise troubleshooting :

Coupling failures : Replace less reactive amino acids (e.g., leucine) with pre-activated esters or extend coupling times .

Aggregation : Incorporate solubilizing agents (e.g., DMSO) during SPPS or switch to microwave-assisted synthesis for improved kinetics .

- Side-product analysis : Use LC-MS/MS to identify byproducts (e.g., deletion sequences) and adjust protecting group strategies (e.g., orthogonal protection for proline) .

Q. What statistical approaches are recommended for validating the reproducibility of this compound’s bioactivity in preclinical studies?

- Methodological Answer :

- Power analysis : Predefine sample sizes using tools like G*Power to minimize Type I/II errors .

- Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and account for inter-animal variability .

- Blinding and randomization : Use block randomization in animal studies to mitigate bias, with blinded outcome assessments .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS to identify bioavailability barriers .

- Tissue-specific activity : Use ex vivo organ cultures or 3D spheroids to bridge in vitro and in vivo results .

- Meta-analysis : Compare findings with structurally analogous peptides (e.g., cyclo(L-leucyl-L-prolyl)) to identify sequence-activity relationships .

Q. What criteria determine the inclusion of this compound in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Sequence alignment : Align with conserved motifs in bioactive peptides (e.g., RGD sequences for integrin binding) using tools like Clustal Omega .

- Functional group mapping : Perform alanine scanning or D-amino acid substitutions to isolate critical residues for activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.